molecular formula H2NaS+ B074788 Sodium;sulfane CAS No. 1344-08-7

Sodium;sulfane

Cat. No.: B074788
CAS No.: 1344-08-7
M. Wt: 57.07 g/mol
InChI Key: HYHCSLBZRBJJCH-UHFFFAOYSA-N
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Description

Sodium;sulfane is a term used to describe a group of salts with the general formula Na₂Sₓ, where x ranges from 2 to 5. These compounds contain polysulfide anions such as disulfide (S₂²⁻), trisulfide (S₃²⁻), tetrasulfide (S₄²⁻), and pentasulfide (S₅²⁻). Sodium;sulfanes are typically dark red solids that dissolve in water to form highly alkaline and corrosive solutions. They are known for their ability to oxidize in air and release hydrogen sulfide upon hydrolysis .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Electrochemical Methods: Sodium;sulfanes can be produced electrochemically by alternatingly dosing sodium and sulfur under protective gas into a preformed melt of a polysulfide with vigorous stirring.

Types of Reactions:

    Oxidation and Reduction: Sodium;sulfanes can absorb and release reducing equivalents by breaking and forming sulfur-sulfur bonds.

    Alkylation: Sodium;sulfanes can undergo alkylation reactions to form organic polysulfides.

Common Reagents and Conditions:

    Oxidation: Sodium;sulfanes oxidize in the presence of air.

    Hydrolysis: They release hydrogen sulfide upon hydrolysis.

    Alkylation: Alkyl halides are commonly used in alkylation reactions.

Major Products:

  • Sodium Disulfide (Na₂S₂)
  • Sodium Trisulfide (Na₂S₃)
  • Sodium Tetrasulfide (Na₂S₄)
  • Sodium Pentasulfide (Na₂S₅)

Mechanism of Action

The mechanism of action of sodium polysulfides involves their ability to act as radical-trapping antioxidants. Higher polysulfides (n ≥ 4) exhibit unique reactivity due to the formation of stabilized perthiyl radicals. This reactivity is enhanced at elevated temperatures, making them effective oxidation inhibitors in hydrocarbon-based products .

Comparison with Similar Compounds

  • Sodium Disulfide (Na₂S₂)
  • Sodium Trisulfide (Na₂S₃)
  • Sodium Tetrasulfide (Na₂S₄)
  • Sodium Pentasulfide (Na₂S₅)

Comparison:

Sodium;sulfane stands out due to its unique reactivity and wide range of applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

sodium;sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.H2S/h;1H2/q+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCSLBZRBJJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2NaS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

57.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Reddish-brown solid with an odor like hydrogen sulfide; [ECHA REACH Registrations] 25-30% Aqueous solution: Dark red viscous liquid with an odor of rotten eggs; [Columbus Chemical MSDS]
Record name Sodium sulfide (Na2(Sx))
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Record name Sodium polysulfide
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CAS No.

1344-08-7
Record name Sodium sulfide (Na2(Sx))
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Record name Sodium sulfide (Na2(Sx))
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Record name Sodium sulfide (Na2(Sx))
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium;sulfane
Reactant of Route 2
Sodium;sulfane
Reactant of Route 3
Sodium;sulfane
Reactant of Route 4
Sodium;sulfane
Reactant of Route 5
Sodium;sulfane
Reactant of Route 6
Sodium;sulfane

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